molecular formula C18H26N4O3S2 B2776907 5-(1-(Ethylsulfonyl)piperidin-3-YL)-4-(4-methoxy-phenethyl)-4H-1,2,4-triazole-3-thiol CAS No. 932807-03-9

5-(1-(Ethylsulfonyl)piperidin-3-YL)-4-(4-methoxy-phenethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2776907
CAS No.: 932807-03-9
M. Wt: 410.55
InChI Key: BFKGOOJJIMZADY-UHFFFAOYSA-N
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Description

5-(1-(Ethylsulfonyl)piperidin-3-YL)-4-(4-methoxy-phenethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C18H26N4O3S2 and its molecular weight is 410.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A comprehensive study on the synthesis and biological potential of S-substituted derivatives of 1,2,4-triazol-3-thiol reveals a significant focus on addressing type II diabetes through the inhibition of α-glucosidase enzyme, demonstrating better efficacy than the commercial inhibitor, acarbose. This research emphasizes the synthesis process from ethyl piperidine-3-carboxylate to the triazole derivative, with extensive evaluation of α-glucosidase inhibitory activity and hemolytic activities, suggesting the potential of these compounds as new drug candidates for diabetes management (Aziz ur-Rehman et al., 2018).

Antimicrobial and Antifungal Applications

Another study focuses on the antimicrobial activities of new 1,2,4-triazole derivatives, starting from isonicotinic acid hydrazide. The synthesis process includes the transformation to 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and further modifications, leading to compounds that exhibit good or moderate antimicrobial activity, except for specific derivatives (Hacer Bayrak et al., 2009).

EGFR Inhibition for Anti-Cancer Applications

A detailed study on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors provides insights into the anti-cancer properties of these compounds. Through density functional theory and molecular docking, the most stable states and the mechanism behind the anti-cancer properties are explored, highlighting the significant binding affinities and potential anti-cancer activity (A. Karayel, 2021).

BSA Binding and Biological Screening

The synthesis of new 1,2,4-triazole heterocycles bearing an azinane nucleus was targeted to evaluate biological activities, including BSA binding, antibacterial, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory activities. Molecular docking identified the active sites for AChE inhibition, highlighting the significant antibacterial and anti-inflammatory potential of specific compounds among the synthesized library (J. Iqbal et al., 2020).

Antitubercular and Antimicrobial Agents

A novel series of analogues based on a specific 1,2,4-triazole-3(4H)-thione core were synthesized to examine their potential as antibacterial, antifungal, and antitubercular agents. The study reveals the importance of lipophilicity in enhancing biological activity, with several compounds displaying significant activity against Mycobacterium tuberculosis H37Rv strain, indicating their potential as effective antitubercular agents (R. Rishikesan et al., 2021).

Properties

IUPAC Name

3-(1-ethylsulfonylpiperidin-3-yl)-4-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3S2/c1-3-27(23,24)21-11-4-5-15(13-21)17-19-20-18(26)22(17)12-10-14-6-8-16(25-2)9-7-14/h6-9,15H,3-5,10-13H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKGOOJJIMZADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.